molecular formula C15H15N B8802339 3-phenyl-1,2,3,4-tetrahydroquinoline

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8802339
M. Wt: 209.29 g/mol
InChI Key: FTXIEHOUUFATFS-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Pictet-Spengler reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with tungstate ion.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

The unique structural features of this compound, such as the phenyl group and partial saturation, contribute to its distinct chemical reactivity and broad range of applications.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-phenyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14,16H,10-11H2

InChI Key

FTXIEHOUUFATFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-phenylquinoline (0.5 g) was dissolved in refluxing absolute alcohol (25 ml) and sodium metal (0.28 g) was added portionwise over 30 min. The reaction mixture was then refluxed for 3 hr. The cooled reaction mixture was diluted with water and acidified with conc. hydrochloric acid, the ethanol was removed in vacuo. The reaction mixture was basified with 10M sodium hydroxide solution and extracted with chloroform (2×100 ml). The chloroform extract was dried (magnesium sulphate), decolorised with activated charcoal and evaporated in vacuo to give 1,2,3,4-tetrahydro-3-phenylquinoline as a semi-solid which was crystallised from petroleum-ether (40°-60°), as an off-white solid, m.pt. 84°-86°, characterised by its nmr spectrum.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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